1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Description

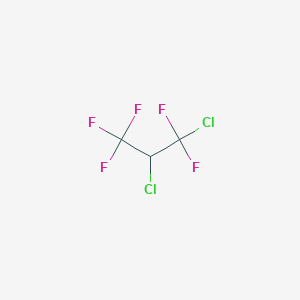

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBEACGJQDUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042030 | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

431-86-7 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane"

An In-Depth Technical Guide to the Synthesis and Properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane

Introduction

This compound (CAS No. 431-86-7) is a hydrochlorofluorocarbon (HCFC), a class of compounds that were developed as transitional replacements for chlorofluorocarbons (CFCs). This specific isomer belongs to the HCFC-225 group, which encompasses various structural arrangements of the molecular formula C₃HCl₂F₅.[1][2] Commercially, mixtures of HCFC-225 isomers, primarily HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane), were widely used under trade names like AK-225.[3] These solvents were valued for their nonflammability, thermal stability, and excellent solvency, making them suitable for precision cleaning in the aerospace and electronics industries.[3][4]

However, like other HCFCs, this compound is recognized as an ozone-depleting substance.[5] Consequently, its production and use have been phased out globally under the regulations of the Montreal Protocol on Substances that Deplete the Ozone Layer.[3][6][7] Despite the phase-out for emissive applications, understanding its synthesis and properties remains crucial for managing existing stocks, for its use as a chemical intermediate in non-emissive applications, and for historical and academic purposes.[8] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, applications, and environmental impact.

Synthesis Strategies

The industrial synthesis of dichloropentafluoropropanes typically involves the addition of a chlorofluoromethane to a fluoroalkene. A common route for producing the C₃HCl₂F₅ backbone is the reaction of dichlorofluoromethane (HCFC-22) with tetrafluoroethylene (TFE).[4][9] This reaction often yields a mixture of isomers.

A key strategy to obtain a specific isomer, such as this compound, or to enrich the mixture with a desired isomer like HCFC-225ca, involves subsequent isomerization reactions. These reactions are typically catalyzed by Lewis acids, such as aluminum halides, or metal oxides at elevated temperatures.[8][9] For instance, HCFC-225aa can be effectively isomerized to HCFC-225ca in the gas phase over a metal oxide catalyst.[8] Similarly, HCFC-225cb can be isomerized to HCFC-225ca using a partially fluorinated aluminum chloride catalyst, although yields may vary depending on the reaction conditions.[8]

Generalized Synthesis and Isomerization Workflow

The following protocol outlines a general approach for the synthesis of a dichloropentafluoropropane mixture and subsequent isomerization.

Step 1: Synthesis of Dichloropentafluoropropane Isomer Mixture

-

Charge a suitable high-pressure reactor with a modified aluminum chloride catalyst.[9]

-

Introduce dichlorofluoromethane and tetrafluoroethylene into the reactor.

-

Maintain the reaction under controlled temperature and pressure to facilitate the addition reaction.

-

The crude product will be a mixture of various C₃HCl₂F₅ isomers.

-

Isolate the crude product mixture from the catalyst.

Step 2: Isomerization (Example: Enrichment of HCFC-225ca)

-

Pass the vaporized isomer mixture from Step 1 over a heated bed of a metal oxide catalyst.[8]

-

Maintain the reaction temperature below 290°C to promote the conversion of other isomers (e.g., HCFC-225aa) to the desired isomer (e.g., HCFC-225ca).[8]

-

Continuously remove the product stream from the reactor.

Step 3: Purification

-

Subject the isomerized product mixture to fractional distillation to separate the desired isomer from other isomers and unreacted starting materials.

-

Analyze the fractions using gas chromatography (GC) to confirm purity.

Caption: Generalized workflow for the synthesis and purification of a specific HCFC-225 isomer.

Physicochemical Properties

This compound is a colorless and odorless liquid that is nonflammable.[1][10] Its properties are often compared with those of its more commercially significant isomers, HCFC-225ca and HCFC-225cb.

| Property | This compound | HCFC-225ca | HCFC-225cb |

| CAS Number | 431-86-7[10] | 422-56-0 | 507-55-1 |

| IUPAC Name | This compound[10] | 3,3-dichloro-1,1,1,2,2-pentafluoropropane | 1,3-dichloro-1,1,2,2,3-pentafluoropropane |

| Molecular Formula | C₃HCl₂F₅[1] | C₃HCl₂F₅ | C₃HCl₂F₅ |

| Molecular Weight | 202.94 g/mol [1][2] | 202.94 g/mol | 202.93 g/mol |

| Boiling Point | Not available | 51.0 °C[11] | 56.1 °C |

| Melting Point | Not available | -94.0 °C[11] | -97.0 °C |

| Density | Not available | 1.55 g/cm³ @ 25°C[11] | 1.56 g/cm³ @ 25°C |

| Physical Appearance | Colorless, odorless liquid[1][10] | Colorless, odorless liquid[11] | Colorless, odorless liquid |

| Solubility in Water | Slightly soluble[10] | Slightly soluble[11] | Slightly soluble |

Reactivity and Chemical Behavior

Under normal conditions, this compound is chemically inert.[1][10] However, it can undergo vigorous reactions under specific conditions:

-

Strong Reducing Agents : It can react violently with highly active metals.[10][12]

-

Strong Oxidizing Agents : It can be oxidized by strong oxidizing agents, particularly at extreme temperatures.[10][12]

-

Strong Bases : Reaction with strong bases may lead to the release of toxic gases.[11]

-

Thermal Decomposition : When subjected to high temperatures, such as in a fire, it can decompose to form hazardous products including hydrochloric acid, hydrofluoric acid, and potentially carbonyl halides.[13]

Applications and Industrial Relevance

The primary application for the HCFC-225 isomer mixture was as a precision cleaning solvent.[3] Its properties made it an effective replacement for CFC-113 for cleaning sensitive electronic components and aerospace oxygen systems.[3][4]

More recently, specific isomers of HCFC-225 have gained importance as intermediates in the chemical synthesis of next-generation refrigerants. For example, HCFC-225ca is a key starting material for producing 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with a low global warming potential.[8] This involves the dehydrofluorination of HCFC-225ca to produce an intermediate which is then converted to HFO-1234yf.[14]

Caption: Primary applications of HCFC-225 isomers as solvents and chemical intermediates.

Safety and Handling

This compound is classified as a hazardous substance.[5]

-

Health Hazards : It is harmful if inhaled, swallowed, or in contact with skin.[5] It causes skin irritation and serious eye irritation.[5] High vapor concentrations can displace oxygen, leading to dizziness, unconsciousness, and potentially death.[13]

-

Personal Protective Equipment (PPE) : When handling this substance, appropriate PPE is required, including chemical-resistant gloves, safety goggles or a face shield, and suitable protective clothing. In areas with inadequate ventilation, respiratory protection is necessary.[5]

-

First Aid :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact : Wash the affected area with plenty of soap and water and seek immediate medical attention.[5]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible, and get immediate medical attention.[5]

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[5]

-

-

Fire Hazard : The substance is nonflammable.[1][10] However, containers may explode when heated, and fires involving this chemical can produce irritating, corrosive, and toxic gases.[12][13] Use dry chemical, CO₂, water spray, or regular foam for surrounding fires.[12]

Environmental Impact and Regulatory Status

The most significant concern with this compound and other HCFCs is their impact on the stratospheric ozone layer.[15] The presence of chlorine in the molecule leads to ozone depletion.[16]

-

Ozone Depletion Potential (ODP) : HCFCs have a lower ODP than the CFCs they replaced, but the potential is not zero. The ODP for the HCFC-225ca/cb mixture is between 0.02 and 0.03.[3] Due to this, HCFC-225 is classified as a Class II ozone-depleting substance and its use has been phased out under the Montreal Protocol.[3][6]

-

Global Warming Potential (GWP) : These compounds are also greenhouse gases that contribute to global warming.[16] The GWP of HCFC-225ca over a 100-year period is 137 times that of carbon dioxide.[17]

-

Atmospheric Fate : If released, the compound will exist as a vapor and is expected to degrade in the atmosphere through reactions with hydroxyl radicals.[18][11]

Conclusion

This compound is a member of the HCFC-225 family of chemicals, which were once important industrial solvents. While its synthesis is achievable through established fluorochemical methods, its practical application is now highly restricted due to its detrimental effects on the environment, specifically its contribution to ozone depletion and global warming. The legacy of this and other HCFCs lies in the lessons learned about the environmental impact of industrial chemicals and the successful international cooperation of the Montreal Protocol to phase them out. Its remaining relevance is primarily as a chemical intermediate for producing more environmentally benign compounds, a role that requires strict control to prevent its release into the atmosphere.

References

- Smolecule. (n.d.). Buy HCFC 225 | 135151-96-1.

- Guidechem. (n.d.). This compound 431-86-7 wiki.

- PubChem. (n.d.). This compound.

- Nappa, M. J., & Rao, V. N. M. (2011). Process for producing 2,3,3,3-tetrafluoropropene. U.S.

- CAMEO Chemicals. (n.d.). This compound.

- Ohno, H., & Nishiguchi, T. (2013). Process for producing 1,1-dichloro-2,2,3,3,3-pentafluoropropane. U.S.

- Techspray. (n.d.). Updated Facts On 2015 HCFC-225 Usage Ban.

- PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.

- Tsai, W.-T. (2005). An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). Chemosphere, 61(11), 1539-1547.

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- MicroCare Corp. (n.d.). Companies Explore Alternatives to Ozone-Depleting HCFC-225 as Global Phase-Out Nears.

- NASA. (n.d.). HCFC-225ca.

- Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.

- PubChem. (n.d.). This compound.

- Patexia. (2011). Method for producing 1,1-dichloro-2,2,3,3,3-pentafluoropropane.

- PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane.

- Climatiq. (n.d.). Emission Factor: HCFC-225ca (3.3-dichloro-1.1.1.2.2-pentafluoropropane).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Global Substance Registration System. (n.d.). This compound.

- Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment.

- Farnell. (2012). Material Safety Data Sheet - Contact Cleaner II.

- National Refrigerants, Inc. (n.d.). How Refrigerants Affect the Environment.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. techspray.com [techspray.com]

- 4. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. microcare.com [microcare.com]

- 7. How Refrigerants Affect the Environment - Refrigerant Services | Michigan Refrigerant Recovery and Removal [refrigerantservicesllc.com]

- 8. US8609908B2 - Process for producing 1, 1-dichloro-2, 2, 3, 3, 3-pentafluoropropane - Google Patents [patents.google.com]

- 9. Method for producing 1, 1-dichloro-2,2,3,3,3-pentafluoropropane | Patent Publication Number 20110172469 | Patexia [patexia.com]

- 10. This compound | C3HCl2F5 | CID 61115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | C3HCl2F5 | CID 61112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. farnell.com [farnell.com]

- 14. US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 15. chm.pops.int [chm.pops.int]

- 16. fexa.io [fexa.io]

- 17. Emission Factor: HCFC-225ca (3.3-dichloro-1.1.1.2.2-pentafluoropropane) | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]

- 18. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | C3HCl2F5 | CID 62353 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS Number: 431-86-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane, a fluorinated hydrocarbon with the CAS registry number 431-86-7. Known commercially as HCFC-225da, this compound has seen application in various industrial processes. This document is intended to serve as a technical resource, detailing its chemical identity, physical and chemical properties, and the experimental methodologies used to determine these characteristics. All data is presented with in-text citations, and a complete list of references is provided for further investigation.

Chemical Identity and Structure

This compound is a halogenated propane derivative. Its molecular structure consists of a three-carbon backbone with two chlorine and five fluorine atoms as substituents.

-

Synonyms: HCFC-225da, 2,3-Dichloro-1,1,1,3,3-pentafluoropropane[1]

-

Canonical SMILES: FC(F)(F)C(Cl)C(F)(F)Cl[1]

-

InChI Key: XAHBEACGJQDUPF-UHFFFAOYSA-N[1]

The structural arrangement of the halogen atoms gives rise to a chiral center at the second carbon atom, meaning this compound can exist as a racemic mixture.[3]

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various applications, from solvent efficacy to environmental fate. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Physical State | Colorless, odorless liquid at standard conditions. | [2] |

| Boiling Point | 51 °C | [1] |

| Density | 1.5564 g/cm³ at 24 °C | [1] |

| Solubility in Water | Slightly soluble. | [2] |

| Vapor Pressure | Estimated to be in the range of 240-286 mmHg at 25 °C (based on isomers). | [4][5] |

In-Depth Analysis of Key Properties

Boiling Point: The boiling point of 51 °C indicates that this compound is a volatile liquid at room temperature.[1] This property is critical for applications where evaporation is a key factor, such as in cleaning agents or as a component in refrigerant blends.

Density: With a density significantly higher than water, this compound will form a separate lower layer when mixed with water.[1]

Vapor Pressure: A precise experimental vapor pressure for this compound is not prominently available in the reviewed literature. However, data for its isomers, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) and 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), are reported as 286 mmHg and 240 mmHg at 25 °C, respectively.[4][5] It is reasonable to infer that the vapor pressure of this compound falls within a similar range, indicating a high tendency to evaporate at ambient temperatures.

Chemical Stability and Hazards

This compound is chemically stable under normal handling and storage conditions. However, it is incompatible with strong reducing agents, such as active metals, with which it can react violently.[2] Exposure to high temperatures can lead to thermal decomposition, generating hazardous substances including hydrogen chloride and hydrogen fluoride.

From a safety perspective, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation. It is also designated as a Class II ozone-depleting substance, which has led to restrictions on its production and use under international agreements like the Montreal Protocol.

Experimental Methodologies for Property Determination

The accurate determination of physicochemical properties is paramount for the safe and effective use of any chemical compound. The following sections outline the standard experimental protocols for measuring some of the key properties discussed.

Boiling Point Determination (Micro-Reflux Method)

The causality behind choosing a micro-reflux method lies in its efficiency with small sample volumes and its accuracy. This technique relies on the principle that at the boiling point, the temperature of the vapor of a pure liquid is in equilibrium with the liquid itself.

Protocol:

-

A small volume (approximately 0.5-1 mL) of this compound is placed in a small test tube.

-

A thermometer is positioned in the test tube with the bulb just above the liquid surface to measure the vapor temperature.

-

The test tube is gently heated in a heating block or water bath.

-

The liquid is brought to a gentle boil, and a "reflux ring" of condensing vapor will be observed on the walls of the test tube.

-

The thermometer bulb should be positioned at the level of this reflux ring.

-

The stable temperature reading on the thermometer is recorded as the boiling point.

Caption: Workflow for Micro-Boiling Point Determination.

Vapor Pressure Determination (Static Method)

The static method is chosen for its direct measurement of the equilibrium vapor pressure at a given temperature in a closed system. This self-validating system ensures that the measured pressure is solely due to the substance in equilibrium with its vapor.

Protocol:

-

A small, purified sample of the liquid is placed in a container connected to a pressure measurement device (manometer) and a vacuum line.

-

The sample is thoroughly degassed by freezing it with liquid nitrogen, evacuating the headspace, and then allowing it to thaw. This freeze-pump-thaw cycle is repeated several times to remove any dissolved gases.

-

The container is then placed in a constant-temperature bath.

-

Once the temperature of the liquid and vapor has equilibrated, the pressure exerted by the vapor is measured.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

Caption: Static Method for Vapor Pressure Measurement.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹³C and ¹⁹F NMR spectra for this compound.[2]

-

¹³C NMR: The spectrum is expected to show three distinct signals corresponding to the three carbon atoms in different chemical environments due to the varying halogen substituents.

-

¹⁹F NMR: The spectrum would be more complex, showing signals for the two distinct fluorine environments (-CF₂Cl and -CF₃ groups). The coupling between non-equivalent fluorine atoms and with the proton would lead to complex splitting patterns, providing valuable structural information.

-

-

Mass Spectrometry (MS): While a mass spectrum for the exact CAS number 431-86-7 is not directly available in the searched literature, the NIST WebBook provides a mass spectrum for its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (CAS 507-55-1).[6] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns resulting from the loss of chlorine and fluorine atoms or fluorocarbon fragments.

-

Infrared (IR) Spectroscopy: An infrared spectrum would exhibit strong absorption bands characteristic of C-F and C-Cl stretching vibrations, as well as C-C stretching and various bending modes. This data provides a fingerprint for the functional groups present in the molecule.

Conclusion

This compound is a volatile, dense, and sparingly water-soluble liquid with a well-defined chemical structure and set of physicochemical properties. Its utility as a solvent is derived from its ability to dissolve a range of organic materials. However, its environmental impact as an ozone-depleting substance has curtailed its use. The data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and similar halogenated compounds.

References

-

CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved December 2, 2025, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 2, 2025, from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved December 2, 2025, from [Link]

-

Wikipedia. (2023, September 27). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved December 2, 2025, from [Link]

-

NIST. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. Retrieved December 2, 2025, from [Link]

-

GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved December 2, 2025, from [Link]

-

PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information. Retrieved December 2, 2025, from [Link]

Sources

- 1. This compound | C3HCl2F5 | CID 61115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]

- 3. csl.noaa.gov [csl.noaa.gov]

- 4. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | C3HCl2F5 | CID 62353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | C3HCl2F5 | CID 61112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dichloroethane (107-06-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structural Isomers of 1,2-dichloro-1,1,3,3,3-pentafluoropropane

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-1,1,3,3,3-pentafluoropropane and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced world of these halogenated propanes. It covers the identification and properties of the primary isomers, detailed methodologies for their synthesis and characterization, and a critical discussion of their current and potential applications in synthetic chemistry. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for leveraging the unique chemical attributes of dichloropentafluoropropanes in research and development endeavors.

Introduction: The Landscape of Dichloropentafluoropropane Isomers

The molecular formula C₃HCl₂F₅ represents a fascinating array of structural isomers, each possessing distinct physical and chemical properties. These compounds, broadly classified as hydrochlorofluorocarbons (HCFCs), have historically been utilized as solvents and cleaning agents, often as replacements for ozone-depleting chlorofluorocarbons (CFCs).[1] However, their utility extends beyond industrial applications. For the synthetic chemist, particularly within the pharmaceutical and agrochemical sectors, the strategic placement of chlorine and fluorine atoms on a propane backbone offers a toolkit of reactive handles and opportunities to modulate molecular properties.[2][3]

This guide will focus on the most prominent structural isomers of dichloropentafluoropropane, providing a foundational understanding of their individual characteristics and synthetic accessibility. The presence of both chlorine and fluorine atoms imparts a unique reactivity profile, with the potential for selective transformations that can be exploited in the synthesis of more complex molecules.

The primary isomers of dichloropentafluoropropane that will be discussed are:

-

This compound (HCFC-225da) [4]

-

1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) [1][5]

-

3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) [6][7]

-

2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa)

Of these, this compound is of particular interest due to its chiral center at the C-2 position, leading to the existence of a racemic mixture.[8] This guide will explore the implications of this stereochemistry in the context of its synthesis and potential applications.

Isomer Identification and Physicochemical Properties

A thorough understanding of the distinct properties of each isomer is paramount for their effective utilization. The arrangement of the halogen atoms significantly influences boiling points, densities, and reactivity.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 431-86-7 | C₃HCl₂F₅ | 202.94 | 51 | 1.556 at 24°C |

| 1,3-dichloro-1,1,2,2,3-pentafluoropropane | 507-55-1 | C₃HCl₂F₅ | 202.94 | 56.1 | 1.56 at 25°C |

| 3,3-dichloro-1,1,1,2,2-pentafluoropropane | 422-56-0 | C₃HCl₂F₅ | 202.94 | 51.1 | 1.55 at 25°C |

| 2,2-dichloro-1,1,1,3,3-pentafluoropropane | 128903-21-9 | C₃HCl₂F₅ | 202.94 | N/A | N/A |

Synthesis of Dichloropentafluoropropane Isomers

The synthetic routes to these isomers are varied, often involving the addition of smaller halogenated molecules or the fluorination of polychlorinated precursors. The choice of synthetic strategy is dictated by the desired isomer and the availability of starting materials.

Synthesis of 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)

This isomer is commercially manufactured through the addition of dichlorofluoromethane (CHClF₂) to tetrafluoroethylene (C₂F₄).[1] This reaction is typically carried out under pressure and in the presence of a catalyst.

Experimental Protocol: Synthesis of HCFC-225cb

-

Reactor Preparation: A high-pressure autoclave is charged with a suitable catalyst, such as a chromium-based catalyst.

-

Reactant Introduction: Dichlorofluoromethane and tetrafluoroethylene are introduced into the reactor in a controlled molar ratio.

-

Reaction Conditions: The reactor is heated to a temperature in the range of 100-200°C, and the pressure is maintained at a level sufficient to keep the reactants in the liquid phase.

-

Reaction Monitoring: The progress of the reaction is monitored by sampling and analyzing the reactor contents using gas chromatography (GC).

-

Product Isolation and Purification: Upon completion, the reactor is cooled, and the crude product mixture is distilled to separate the desired HCFC-225cb from unreacted starting materials and byproducts.

Synthesis of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

A multi-step synthesis for HCFC-225ca has been described, starting from 2,2,3,3,3-pentafluoro-1-propanol.

Experimental Protocol: Multi-step Synthesis of HCFC-225ca

Step 1: Formation of 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate

-

In a reaction vessel, 2,2,3,3,3-pentafluoro-1-propanol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate.

Step 2: Formation of 1-chloro-2,2,3,3,3-pentafluoropropane

-

The tosylate from Step 1 is then reacted with a chloride source, such as lithium chloride, in a suitable solvent like N-methylpyrrolidone (NMP), to yield 1-chloro-2,2,3,3,3-pentafluoropropane.

Step 3: Chlorination to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane

-

The monochlorinated product from Step 2 is subjected to chlorination, for example, using chlorine gas under UV irradiation, to afford the desired 1,1-dichloro-2,2,3,3,3-pentafluoropropane (an alternative nomenclature for 3,3-dichloro-1,1,1,2,2-pentafluoropropane).

Isomerization Reactions

Isomerization processes can be employed to convert one isomer into another. For instance, 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) can be isomerized to 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) in the gas phase over a metal oxide catalyst.

Spectroscopic Characterization

Unambiguous identification of the dichloropentafluoropropane isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹⁹F NMR are invaluable for elucidating the structure of these isomers. The single proton in the molecule will exhibit characteristic splitting patterns due to coupling with adjacent fluorine atoms. ¹⁹F NMR is particularly powerful due to the large chemical shift dispersion of fluorine, which often allows for the resolution of signals from each unique fluorine environment.[9]

-

¹H NMR: The chemical shift and multiplicity of the single proton provide crucial information about its local environment.

-

¹⁹F NMR: The number of signals, their chemical shifts, and the complex coupling patterns (both ¹H-¹⁹F and ¹⁹F-¹⁹F) allow for a detailed mapping of the fluorine atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of C-H, C-Cl, and C-F bonds. The C-F stretching region, typically between 1000 and 1400 cm⁻¹, can be complex but provides a unique fingerprint for each isomer.

Chemical Reactivity and Synthetic Applications

While extensively used as solvents, the synthetic utility of dichloropentafluoropropanes is an area of growing interest. Their reactivity is largely dictated by the C-H and C-Cl bonds.

Reaction with Alkali

A key reaction of this compound is its reaction with ethanolic alkali.[10] This elimination reaction can lead to the formation of valuable fluorinated olefins, which are versatile building blocks in organic synthesis.

Experimental Protocol: Reaction of this compound with Ethanolic Potassium Hydroxide

-

Reaction Setup: A solution of this compound in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Reagent Addition: A solution of potassium hydroxide in ethanol is added dropwise to the stirred solution of the dichloropentafluoropropane at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots.

-

Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield the corresponding fluorinated alkene.

// Nodes start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Ethanolic KOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Fluorinated Alkene\n(e.g., 2-chloro-1,1,3,3,3-pentafluoropropene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="KCl + H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> product [label="Elimination"]; reagent -> product; product -> byproducts [style=dashed, arrowhead=none]; } .dot Reaction of this compound with ethanolic alkali.

Potential as Fluorinated Building Blocks

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[2][3] While direct applications of dichloropentafluoropropanes as building blocks in drug discovery are not yet widely reported, their potential is significant. The ability to generate fluorinated alkenes, as demonstrated above, opens a pathway to a variety of further transformations, including:

-

Nucleophilic additions to the double bond.

-

Cycloaddition reactions .

-

Cross-coupling reactions .

These transformations can introduce further complexity and functionality, making these compounds valuable starting materials for the synthesis of novel fluorinated scaffolds for medicinal chemistry.

Separation and Analysis

The separation and analysis of dichloropentafluoropropane isomers are typically achieved using chromatographic techniques, with gas chromatography (GC) being the most common method.

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is highly effective for separating and identifying the different isomers. The choice of the GC column is critical for achieving good resolution. A non-polar or mid-polar column is often suitable for separating these compounds based on their boiling points and polarity differences.

Experimental Protocol: GC-MS Analysis of Dichloropentafluoropropane Isomers

-

Sample Preparation: A dilute solution of the isomer mixture is prepared in a suitable volatile solvent.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The isomers are separated on a capillary column (e.g., a DB-5ms or equivalent) using a temperature program that ramps from a low initial temperature to a higher final temperature.

-

Detection: The separated isomers are detected by a mass spectrometer, which provides both retention time data for quantification and mass spectra for identification.

// Nodes start [label="Isomer Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; gc [label="Gas Chromatography\n(Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(Detection & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Chromatogram & Mass Spectra", shape=document, fillcolor="#FFFFFF"];

// Edges start -> gc; gc -> ms; ms -> data; } .dot Workflow for the GC-MS analysis of dichloropentafluoropropane isomers.

Safety and Handling

Dichloropentafluoropropanes are halogenated hydrocarbons and should be handled with appropriate safety precautions. They are generally non-flammable liquids but can be harmful if inhaled or absorbed through the skin.[6]

7.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: Lab coat and closed-toe shoes.

7.2. Engineering Controls

-

All handling of these compounds should be conducted in a well-ventilated fume hood.

7.3. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

7.4. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

The structural isomers of dichloropentafluoropropane represent a class of compounds with a rich and varied chemistry. While their historical use has been in industrial applications, their potential as versatile building blocks in organic synthesis is becoming increasingly apparent. This guide has provided a comprehensive overview of their synthesis, characterization, and reactivity, with the aim of equipping researchers and scientists with the knowledge to explore their utility in the development of novel molecules. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, a deeper understanding of the chemistry of dichloropentafluoropropanes will undoubtedly pave the way for new and innovative applications.

References

-

Beilstein Journal of Organic Chemistry. (2020). Supporting Information: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Journal of Organic Chemistry. (1956). Notes - The Reaction of 1,2-Dichloro-1,1,3,3,3,-pentafluoropropane with Ethanolic Alkali. [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

-

PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. [Link]

-

Wiley Online Library. (n.d.). Supporting Information. [Link]

-

Ostrava, V. (n.d.). code of practice compressed fluorine and mixtures with inert gases. [Link]

-

Oklahoma State University. (n.d.). Safe Handling of Compressed Gases in the Laboratory and Plant. [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

NIST. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. [Link]

-

Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

National Academies Press. (n.d.). Working with Chemicals. [Link]

-

MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

-

PubChem. (n.d.). Dichloropropane, all isomers. [Link]

-

Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2. [Link]

-

PubMed. (n.d.). Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. analytical methods. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH. [Link]

-

ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane. [Link]

-

ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

-

Vedantu. (n.d.). What are the structures of the isomers of dichloro class 11 chemistry CBSE. [Link]

-

CORE. (n.d.). mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and. [Link]

-

Homework.Study.com. (n.d.). What are four isomers of dichloropropane?. [Link]

-

MDPI. (2024). High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer (Capreolus capreolus). [Link]

-

Taylor & Francis. (n.d.). Chronic toxicity – Knowledge and References. [Link]

-

YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. [Link]

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. [Link]

-

SpringerLink. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. [Link]

-

MDPI. (2024). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. [Link]

Sources

- 1. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 4. This compound | C3HCl2F5 | CID 61115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | C3HCl2F5 | CID 62353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | C3HCl2F5 | CID 61112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. azom.com [azom.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Properties of Dichloropentafluoropropane Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of dichloropentafluoropropane isomers (C₃HCl₂F₅), compounds of significant interest in various industrial applications, including as refrigerants, cleaning agents, and in specialized chemical synthesis. Understanding the distinct thermodynamic characteristics of each isomer is crucial for process design, safety analysis, and environmental impact assessment. This document delves into both experimental and computational methodologies for determining these properties, offering field-proven insights and detailed protocols to support researchers and professionals in their work.

Introduction to Dichloropentafluoropropane Isomers

Dichloropentafluoropropane is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃HCl₂F₅. There are nine possible constitutional isomers of dichloropentafluoropropane, each exhibiting unique physical and thermodynamic properties due to the different arrangements of chlorine and fluorine atoms on the propane backbone. The nomenclature and CAS numbers for some of the most common isomers are provided in Table 1.

These compounds have been used as replacements for chlorofluorocarbons (CFCs) due to their lower ozone depletion potential (ODP). However, as HCFCs, they are also subject to phase-out schedules under the Montreal Protocol. A thorough understanding of their thermodynamic properties remains critical for managing their existing applications and for the development of next-generation alternatives.

Table 1: Common Isomers of Dichloropentafluoropropane

| Isomer Name | HCFC Designation | CAS Number |

| 1,1-dichloro-2,2,3,3,3-pentafluoropropane | HCFC-225aa | 128903-21-9 |

| 1,2-dichloro-1,1,3,3,3-pentafluoropropane | HCFC-225da | 431-86-7 |

| 1,3-dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | 507-55-1 |

| 2,2-dichloro-1,1,1,3,3-pentafluoropropane | HCFC-225aa | 128903-21-9 |

| 2,3-dichloro-1,1,1,2,3-pentafluoropropane | - | - |

| 3,3-dichloro-1,1,1,2,2-pentafluoropropane | HCFC-225ca | 422-56-0 |

| 1,1-dichloro-1,2,2,3,3-pentafluoropropane | HCFC-225cc | 13474-88-9 |

| 1,2-dichloro-1,1,2,3,3-pentafluoropropane | - | - |

| 1,3-dichloro-1,1,2,3,3-pentafluoropropane | - | - |

Experimentally Determined Thermodynamic Properties

The experimental determination of thermodynamic properties provides the most accurate and reliable data. Key properties for dichloropentafluoropropane isomers include vapor pressure, boiling point, and enthalpy of formation. A summary of available experimental data for some common isomers is presented in Table 2.

Table 2: Experimental Thermodynamic Properties of Selected Dichloropentafluoropropane Isomers

| Property | HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) | HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane) |

| Boiling Point (°C) | 51.1 | 56.1[1] |

| Vapor Pressure (mmHg at 25°C) | 240[2] | 286.0[1] |

| Heat of Vaporization (kJ/mol at bp) | 29.6 (calculated from data in source)[3] | 29.4 (calculated from data in source)[4] |

| Liquid Density (g/mL at 25°C) | 1.56[4] | 1.56[1] |

Note: Asahiklin AK-225 is a commercial blend of HCFC-225ca and HCFC-225cb.[5][6]

Experimental Methodologies

The static method is a direct and accurate technique for determining the vapor pressure of a liquid. It involves introducing a pure, degassed sample into an evacuated, thermostatically controlled vessel and measuring the equilibrium pressure at a given temperature.

Step-by-Step Protocol for Static Vapor Pressure Measurement:

-

Apparatus Preparation: A schematic of a static vapor pressure apparatus is shown in Figure 1. The core components include a sample vessel, a pressure transducer, a temperature-controlled bath, and a vacuum system.[7]

-

Sample Degassing: The sample of the dichloropentafluoropropane isomer must be thoroughly degassed to remove any dissolved air or other non-condensable gases. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Sample Introduction: A small, precise amount of the degassed liquid is introduced into the evacuated sample vessel.

-

Thermal Equilibration: The sample vessel is immersed in a constant-temperature bath and allowed to reach thermal equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated high-precision pressure transducer.

-

Data Collection: The vapor pressure is recorded at various temperatures to establish the vapor pressure curve.

Figure 1: Simplified schematic of a static vapor pressure measurement apparatus.

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived. For halogenated compounds, this technique requires special considerations to ensure complete combustion and to accurately analyze the complex mixture of products.[8][9]

Step-by-Step Protocol for Bomb Calorimetry of Volatile Halogenated Liquids:

-

Sample Preparation: A precise mass of the volatile dichloropentafluoropropane isomer is encapsulated in a gelatin capsule or a similar container to prevent evaporation before ignition.[10]

-

Bomb Preparation: The sealed sample is placed in a platinum crucible within a high-pressure stainless-steel vessel, known as a "bomb". A small, known amount of water is added to the bomb to dissolve the acidic combustion products.

-

Pressurization: The bomb is purged and then filled with a high pressure of pure oxygen (typically 25-30 atm).

-

Calorimeter Assembly: The bomb is placed in a well-insulated water bath of known volume within the calorimeter. The entire system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature change of the water bath is precisely measured.

-

Product Analysis: After combustion, the contents of the bomb are carefully analyzed to determine the amounts of carbon dioxide, hydrogen fluoride, and any other products formed.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

Figure 2: Workflow for determining the enthalpy of formation using bomb calorimetry.

Computational Estimation of Thermodynamic Properties

When experimental data is unavailable, computational methods provide a powerful tool for estimating thermodynamic properties. The Benson group additivity method is a widely used and reliable technique for this purpose.[11][12]

Benson Group Additivity Method

The Benson group additivity method is based on the principle that the thermodynamic properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[12] The general equation for estimating the standard enthalpy of formation (ΔHf°) is:

ΔHf°(molecule) = Σ (ni * GAVi)

where ni is the number of times group i appears in the molecule, and GAVi is the group additivity value for group i.

Table 3: Selected Benson Group Additivity Values for Halogenated Alkanes (Enthalpy of Formation in kJ/mol at 298.15 K)

| Group | Description | Value (kJ/mol) |

| C-(C)(H)₃ | Methyl group | -42.1 |

| C-(C)₂(H)₂ | Methylene group | -20.7 |

| C-(C)(F)(H)₂ | Fluoromethyl group | -213.4 |

| C-(C)(F)₂(H) | Difluoromethyl group | -439.3 |

| C-(C)(F)₃ | Trifluoromethyl group | -677.8 |

| C-(C)(Cl)(H)₂ | Chloromethyl group | -69.9 |

| C-(C)(Cl)₂(H) | Dichloromethyl group | -96.2 |

| C-(F)(Cl)(H) | Fluorochloromethyl group | -259.4 |

| C-(F)₂(Cl) | Difluorochloromethyl group | -472.8 |

| C-(F)(Cl)₂ | Fluorodichloromethyl group | -280.3 |

Note: These are representative values and a more comprehensive set of group values is required for accurate calculations.[13]

Let's estimate the standard enthalpy of formation for 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).

Structure: Cl-CF₂-CF₂-CHF-Cl

Group Decomposition:

-

C-1: Central carbon bonded to one chlorine, two fluorines, and one carbon. Group: C-(Cl)(F)₂(C)

-

C-2: Central carbon bonded to two fluorines and two carbons. Group: C-(F)₂(C)₂

-

C-3: Central carbon bonded to one hydrogen, one chlorine, one fluorine, and one carbon. Group: C-(H)(Cl)(F)(C)

To perform the calculation, we would need the specific GAVs for these groups. As a complete and consistent set of GAVs for all possible fluorinated and chlorinated propane groups is extensive, researchers are encouraged to consult specialized databases and literature.[14]

Figure 3: Conceptual workflow of the Benson group additivity method.

Conclusion

The thermodynamic properties of dichloropentafluoropropane isomers are essential for their safe and efficient use in various applications. This guide has provided an overview of both experimental and computational methods for determining these properties. While experimental measurements offer the highest accuracy, computational methods like the Benson group additivity approach are invaluable for estimating properties when experimental data is unavailable. For professionals in research and development, a combination of these techniques, along with access to reliable databases such as the NIST Chemistry WebBook, is crucial for a comprehensive understanding of these complex chemical compounds.

References

-

ASTM D6897-16, Standard Test Method for Vapor Pressure of Liquefied Petroleum Gases (LPG) (Expansion Method), ASTM International, West Conshohocken, PA, 2016,

-

Asahi Glass Co., Ltd. (n.d.). ASAHIKLIN AK-225 Hydrochlorofluorocarbon Solvent. LookPolymers. Retrieved from [Link]

-

Akasaka, R., Yamashita, S., Fukuda, S., & Higashi, Y. (2020). Vapor Pressure Measurement for trans-1,2-Dichloroethene [R1130(E)]. ResearchGate. Retrieved from [Link]

-

Asahi Glass Co., Ltd. (n.d.). ASAHIKLIN AK-225G Hydrochlorofluorocarbon Solvent. LookPolymers. Retrieved from [Link]

-

Farina, D. S., Sirumalla, S. K., Mazeau, E. J., & West, R. H. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Industrial & Engineering Chemistry Research, 60(43), 15492–15501. [Link]

-

Wikipedia contributors. (2023, December 14). Heat of formation group additivity. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Techspray. (n.d.). Asahiklin AK225. Gluespec. Retrieved from [Link]

-

Techspray. (2002, December 23). Asahiklin AK-225. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (n.d.). Scholar9. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). Benson group increment theory. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

- Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). Wiley.

-

National Institute of Standards and Technology. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Constant Volume Calorimetry. Retrieved from [Link]

-

DDS Calorimeters. (2017, March 2). How to prepare various samples for firing in an oxygen bomb calorimeter. Retrieved from [Link]

- Good, W. D., & Scott, D. W. (1962). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 5(2), 229-240.

- Kolesov, V. P., Slavutskaya, G. M., & Stel'nikova, L. N. (1972). Standard enthalpy of formation of 1,1-dichloro-3,3,3-trifluoropropane. Russian Journal of Physical Chemistry, 46(3), 467-468.

- Good, W. D., Lacina, J. L., & McCullough, J. P. (1962). Fluorine bomb calorimetry. XXIII. Enthalpy of formation of carbon tetrafluoride. The Journal of Physical Chemistry, 66(6), 1045–1049.

-

Parr Instrument Company. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment. Retrieved from [Link]

-

Whitman, B. (2005, April 28). Refrigerant Pressures, States, And Conditions. ACHR News. Retrieved from [Link]

- Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.

-

National Institute of Standards and Technology. (n.d.). Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formula Browser: C3HCl2F5. In NIST Chemistry WebBook. Retrieved from [Link]

-

OChem Solutions. (2020, April 8). Halogenation of Propane [Video]. YouTube. [Link]

-

Meier Supply Co., Inc. (n.d.). Thermodynamic Properties of HCFC-123. Retrieved from [Link]

-

Purdue University. (n.d.). Characteristics of HFC Refrigerants. Retrieved from [Link]

Sources

- 1. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 2. The Journal of Chemical Thermodynamics - Wikipedia [en.wikipedia.org]

- 3. ASTM D1267 - eralytics [eralytics.com]

- 4. store.astm.org [store.astm.org]

- 5. Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro- [webbook.nist.gov]

- 6. Formula Browser [webbook.nist.gov]

- 7. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. Thermodynamic property predictions for refrigerant mixtures | Semantic Scholar [semanticscholar.org]

- 10. ddscalorimeters.com [ddscalorimeters.com]

- 11. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 12. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 13. nist.gov [nist.gov]

- 14. par.nsf.gov [par.nsf.gov]

"environmental fate of HCFC-225da"

An In-depth Technical Guide to the Environmental Fate of Dichloropentafluoropropanes (HCFC-225)

Executive Summary

This guide provides a comprehensive technical overview of the environmental fate of the dichloropentafluoropropane isomers, commercially known as HCFC-225. Developed as transitional replacements for chlorofluorocarbons (CFCs) like CFC-113, HCFC-225 isomers were valued for their cleaning performance and non-flammability. However, their chemical stability and chlorine content contribute to both ozone depletion and global warming, leading to their phase-out under the Montreal Protocol.[1][2] This document synthesizes available data on the primary commercial isomers, HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane), to build a complete picture of their environmental distribution, persistence, and degradation pathways. The primary route of environmental degradation is through reaction with hydroxyl radicals in the troposphere, with insignificant contributions from hydrolysis or biodegradation.

Introduction: From CFC Replacement to Regulated Substance

The dichloropentafluoropropanes, collectively referred to as HCFC-225, were introduced as part of a class of hydrochlorofluorocarbons (HCFCs) designed to replace ozone-depleting CFCs in applications such as precision cleaning and as a solvent carrier.[1] Their formulation, typically a blend of the HCFC-225ca and HCFC-225cb isomers, offered favorable physical properties similar to the CFCs they replaced but with a reduced, albeit not zero, impact on the stratospheric ozone layer.[1][3]

The presence of a hydrogen atom in the HCFC molecule makes it susceptible to degradation in the lower atmosphere (troposphere), reducing the amount of chlorine that can reach the stratosphere to catalyze ozone destruction.[3][4] Despite this advantage over CFCs, HCFCs are still recognized as Class II ozone-depleting substances and potent greenhouse gases.[5][6] Consequently, their production and importation have been progressively phased out under the regulations of the Montreal Protocol on Substances that Deplete the Ozone Layer, with a near-complete phase-out finalized in the United States as of January 1, 2020, for all but specific servicing uses.[2][7] Understanding the environmental fate of these compounds is therefore critical for assessing the long-term environmental impact of their historical use and for managing remaining stocks.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning of a chemical is governed by its physical and chemical properties. For HCFC-225 isomers, high vapor pressure and a significant Henry's Law constant dictate that the primary environmental compartment of concern is the atmosphere.

| Property | HCFC-225ca | HCFC-225cb | Reference |

| Chemical Name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | |

| CAS Number | 422-56-0 | 507-55-1 | |

| Molecular Formula | C₃HCl₂F₅ | C₃HCl₂F₅ | |

| Molecular Weight | 202.94 g/mol | 202.94 g/mol | |

| Boiling Point | 51 °C | 56 °C | [8] |

| Vapor Pressure | 240 mm Hg @ 25 °C | 286 mm Hg @ 25 °C | [9][10] |

| Henry's Law Constant (est.) | High (Not specified) | 2.76 atm-m³/mol | [10] |

| Water Solubility | Low (Not specified) | Low (Not specified) |

Environmental Fate and Transport

Upon release, HCFC-225 rapidly partitions based on the properties outlined above. The logical flow of its environmental journey is from its point of use into the atmosphere, with minor, transient presence in aquatic and terrestrial systems.

Atmospheric Fate: The Primary Degradation Arena

The dominant and most significant fate process for HCFC-225 is its slow degradation in the atmosphere.

-

Partitioning and Transport : Due to high vapor pressure, any release of HCFC-225 to land or water results in rapid volatilization into the atmosphere.[9][10] Once in the troposphere, it is distributed globally.

-

Degradation Pathway : The atmospheric lifetime of HCFCs is determined almost exclusively by their reaction with photochemically-produced hydroxyl radicals (•OH).[4][11] This reaction initiates the breakdown of the molecule. The C-H bond in the HCFC is the point of attack by the •OH radical, leading to the formation of a haloalkyl radical, which then undergoes further reactions.

-

Atmospheric Lifetime : The rate of this reaction determines the compound's atmospheric lifetime. The isomers of HCFC-225 have atmospheric lifetimes measured in years, allowing a fraction of them to be transported to the stratosphere before degrading.

Diagram: Atmospheric Degradation Initiation of HCFC-225ca

Caption: Initial reaction of HCFC-225ca with a hydroxyl radical.

-

Environmental Impact Potentials : A chemical's contribution to ozone depletion and climate change is quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[5][12]

-

Ozone Depletion Potential (ODP) : The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1.0).[3] Because HCFC-225 contains chlorine and has a multi-year atmospheric lifetime, it contributes to ozone depletion. The ODP for HCFC-225cb is 0.03 .[8]

-

Global Warming Potential (GWP) : The GWP compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (GWP = 1).[12] HCFC-225 is a potent greenhouse gas. The 100-year GWP for HCFC-225cb is 568 .[8]

-

| Parameter | Value (Isomer) | Definition | Reference |

| Atmospheric Lifetime | 3.6 years (ca) / 4.9 years (cb) | Time to reduce concentration to 1/e of its original amount. | [9][10] |

| Ozone Depletion Potential (ODP) | 0.03 (cb) | Relative ability to destroy stratospheric ozone compared to CFC-11. | [3][8] |

| Global Warming Potential (GWP, 100-yr) | 568 (cb) | Relative ability to trap heat in the atmosphere compared to CO₂. | [8][12] |

Aquatic Fate

The presence of HCFC-225 in aquatic systems is expected to be transient and localized to areas of direct discharge.

-

Volatilization : The high Henry's Law constant for HCFC-225cb (2.76 atm-m³/mol) indicates that it will volatilize rapidly from water surfaces.[10] The volatilization half-life from a model river is estimated to be just 1.5 hours.[10] This is the dominant removal mechanism from water.

-

Hydrolysis : HCFC-225 isomers lack hydrolyzable functional groups and are not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9).[9]

-

Biodegradation : While microorganisms are capable of degrading a wide range of halogenated hydrocarbons, HCFCs are generally recalcitrant to biodegradation.[13] Studies on other HCFCs have shown that degradation can occur under specific aerobic or anaerobic conditions, but it is not considered a significant environmental fate process for HCFC-225.[14]

Terrestrial Fate

If released to soil, the fate of HCFC-225 is primarily driven by volatilization.

-

Transport : Due to its high vapor pressure, volatilization from soil surfaces is expected to be the most significant transport and fate process. Leaching to groundwater is unlikely to be significant compared to the rate of volatilization.

-

Biodegradation : As in aquatic systems, significant biodegradation of HCFC-225 in soil is not expected.[13][14]

Diagram: Overall Environmental Fate of HCFC-225

Caption: Environmental fate and transport pathways for HCFC-225.

Ecotoxicity Profile

Toxicological studies on HCFC-225 isomers have primarily focused on inhalation toxicity for occupational exposure assessments. In subchronic inhalation studies, rats exposed to HCFC-225ca or HCFC-225cb showed effects such as liver weight increases and narcotic-like effects at high concentrations (e.g., 1,000-15,000 ppm).[17] Data on ecotoxicity is limited, but for structurally related fluorocarbons (HFCs), toxicity to aquatic organisms like algae, daphnia, and fish is generally low.[18] Given its low water solubility and rapid volatilization, the risk of significant aquatic or terrestrial organism exposure is considered low.

Analytical & Experimental Methodologies

To ensure scientific integrity, the environmental fate parameters of compounds like HCFC-225 are determined using standardized and validated experimental protocols.

Protocol 1: Determination of Atmospheric Lifetime (Relative Rate Method)

This protocol describes a self-validating system for determining the rate constant for the reaction of HCFC-225 with •OH radicals, which is then used to calculate its atmospheric lifetime.

Objective: To measure the rate constant (k_HCFC) for the reaction HCFC-225 + •OH relative to a reference compound with a well-known rate constant (k_ref).

Methodology:

-

Chamber Setup: A temperature-controlled environmental chamber (smog chamber) with UV lights is used. The chamber is filled with purified air.

-

Reactant Introduction: Known concentrations of HCFC-225, a reference compound (e.g., methyl chloroform, CH₃CCl₃), and an •OH radical precursor (e.g., methyl nitrite, CH₃ONO) are injected into the chamber. The initial concentrations ([HCFC]₀, [Ref]₀) are measured using Gas Chromatography (GC) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

Reaction Initiation: The UV lights are turned on to photolyze the precursor, generating •OH radicals and initiating the degradation of both the HCFC-225 and the reference compound.

-

Concentration Monitoring: The concentrations of HCFC-225 and the reference compound are monitored over time ([HCFC]_t, [Ref]_t).

-

Data Analysis & Causality: The degradation of both compounds is solely due to reaction with •OH. By measuring their decay rates relative to each other, any variations in •OH concentration or chamber conditions are internally controlled. The following relationship holds: ln([HCFC]₀ / [HCFC]_t) = (k_HCFC / k_ref) * ln([Ref]₀ / [Ref]_t)

-

Calculation: A plot of ln([HCFC]₀ / [HCFC]_t) versus ln([Ref]₀ / [Ref]_t) yields a straight line with a slope equal to k_HCFC / k_ref. Since k_ref is known, k_HCFC can be calculated.

-

Lifetime Estimation: The tropospheric lifetime (τ) of the HCFC is then calculated using the formula: τ = 1 / (k_HCFC * [OH]_avg) where [OH]_avg is the globally averaged 24-hour mean tropospheric •OH concentration (approx. 1 x 10⁶ molecules/cm³).

Protocol 2: Assessment of Aerobic Biodegradation (OECD 301D - Closed Bottle Test)

This protocol is a standard, stringent screening test for assessing ready biodegradability in an aerobic aqueous medium.

Objective: To determine if microorganisms in an aerobic aqueous environment can degrade HCFC-225.

Methodology:

-

Preparation: A defined mineral medium is prepared and saturated with air. It is inoculated with a small amount of activated sludge or another suitable microbial source.

-

Test and Control Bottles: The inoculated medium is dispensed into airtight glass bottles.

-

Test Bottles: A known amount of HCFC-225 is added as the sole carbon source.

-

Control Bottles (Blank): Contain only the inoculated medium to measure background respiration.

-

Reference Bottles: A readily biodegradable substance (e.g., sodium benzoate) is added to validate the activity of the microbial inoculum.

-

Toxicity Control Bottles: Contain both HCFC-225 and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

-

-

Incubation: The sealed bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

-

Measurement: The concentration of dissolved oxygen in each bottle is measured at the beginning and end of the test period (and at intermediate times if desired).

-

Data Analysis & Self-Validation: The Biochemical Oxygen Demand (BOD) is calculated from the depletion of oxygen in the test bottles (corrected for the blank). The percentage of biodegradation is the measured BOD expressed as a percentage of the Theoretical Oxygen Demand (ThOD).

-

The test is considered valid only if the reference compound shows >60% biodegradation within 14 days, confirming the inoculum is active.

-

The toxicity control validates that a lack of degradation in the test bottles is due to recalcitrance and not toxicity.

-

-

Interpretation: A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window. Given the nature of HCFCs, the expected result is <60% degradation.

Summary and Conclusions

-

Primary Compartment: The atmosphere is the main environmental sink for HCFC-225.

-

Dominant Fate Process: The sole significant degradation mechanism is reaction with hydroxyl radicals in the troposphere, with atmospheric lifetimes of 3.6 to 4.9 years.[9][10]

-

Other Processes are Negligible: Hydrolysis, biodegradation, and permanent sorption to soil or sediment are not significant fate processes.

-

Environmental Impacts: Due to its chlorine content and atmospheric lifetime, HCFC-225 contributes to both stratospheric ozone depletion (ODP = 0.03) and global warming (GWP = 568).[8]

The phase-out of HCFC-225 under the Montreal Protocol has been a crucial step in mitigating these impacts. This guide provides the technical basis for understanding the long-term environmental behavior of this class of compounds, informing risk assessment and management of any remaining sources.

References

-

Janssen, D. B., van der Ploeg, J. R., & Pries, F. (1994). Biodegradation of halogenated organic compounds. Biochemical Society Transactions, 22(3), 674-679. 13

-

Oremland, R. S., Lonergan, D. J., Culbertson, C. W., & Lovley, D. R. (1996). Microbial degradation of hydrochlorofluorocarbons (CHCl2F and CHCl2CF3) in soils and sediments. Applied and Environmental Microbiology, 62(5), 1818–1821. 14

-

Spivakovsky, C. M., et al. (1990). TROPOSPHERIC OH AND HCFC/HFC LIFETIMES. Journal of Geophysical Research, 95(D11), 18441-18457. 4

-

Tachimori, S., & Koyama, T. (2002). Evaluation of the alkaline hydrolysis of HCFC-22 (CHClF2) in a closed-circulation reactor. Journal of Chemical Engineering of Japan, 35(10), 994-999. 19

-

MicroCare Corp. (n.d.). Companies Explore Alternatives to Ozone-Depleting HCFC-225 as Global Phase-Out Nears. MicroCare Publication. 1

-